molecular formula C15H23ClN2O2 B2401549 tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride CAS No. 2172263-79-3

tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride

Cat. No.: B2401549
CAS No.: 2172263-79-3
M. Wt: 298.81
InChI Key: KTQBUKQRLJGDEM-UHFFFAOYSA-N
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Description

tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride is a chemical compound with the molecular formula C15H24ClN2O2. It is a derivative of naphthalene and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate;hydrochloride typically involves the protection of the amino group using tert-butyl carbamate. The process begins with the reaction of 4-amino-1,2,3,4-tetrahydronaphthalene with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2/Pd-C under atmospheric pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce fully saturated derivatives.

Scientific Research Applications

tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc-protected amino group allows for selective reactions, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride: Similar in structure but contains a trifluoromethyl group.

    Tert-butyl carbamate: A simpler structure without the naphthalene ring.

    4-(N-Boc-aminomethyl)aniline: Contains a benzene ring instead of a naphthalene ring.

Uniqueness

tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride is unique due to its tetrahydronaphthalene core, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in pharmaceutical research.

Properties

IUPAC Name

tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13;/h4-7,12-13H,8-9,16H2,1-3H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQBUKQRLJGDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172263-79-3
Record name tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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